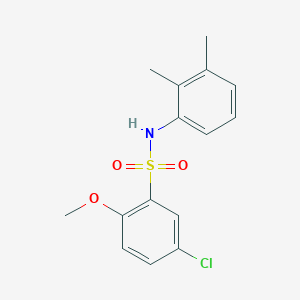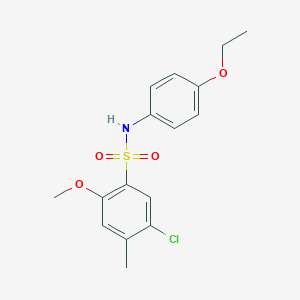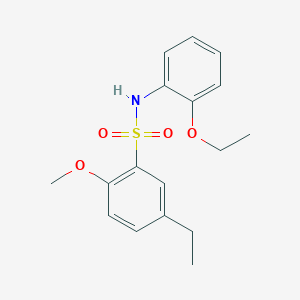
5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is commonly referred to as CDMPB and has been studied extensively for its potential applications in treating various medical conditions.
Mecanismo De Acción
CDMPB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, CDMPB reduces the production of prostaglandins, which are responsible for pain and inflammation. CDMPB has also been shown to induce apoptosis (programmed cell death) in cancer cells, which contributes to its antitumor activity.
Biochemical and Physiological Effects:
CDMPB has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CDMPB has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMPB is a promising candidate for the treatment of pain, inflammation, and cancer. However, its potential clinical applications are still being investigated, and further research is needed to determine its safety and efficacy in humans. CDMPB is also a relatively new compound, and its synthesis method may be challenging for some researchers.
Direcciones Futuras
There are several future directions for research on CDMPB. One area of interest is the development of novel CDMPB analogs with improved pharmacological properties. Another area of interest is the investigation of CDMPB's potential applications in other medical conditions, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the safety and efficacy of CDMPB in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of CDMPB involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CDMPB. This method has been optimized to produce high yields of CDMPB with good purity.
Aplicaciones Científicas De Investigación
CDMPB has been extensively studied for its potential applications in treating various medical conditions. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. CDMPB has also been shown to have antitumor activity, making it a promising candidate for the treatment of various types of cancer.
Propiedades
Fórmula molecular |
C15H16ClNO3S |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-5-4-6-13(11(10)2)17-21(18,19)15-9-12(16)7-8-14(15)20-3/h4-9,17H,1-3H3 |
Clave InChI |
NRBZHRBSSSWXDL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
SMILES canónico |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















